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molecular formula C3H3NO B147169 Isoxazole CAS No. 288-14-2

Isoxazole

Cat. No. B147169
M. Wt: 69.06 g/mol
InChI Key: CTAPFRYPJLPFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834036B2

Procedure details

To a 100 L cylindrical vessel with heating coils were charged EtOAc (20 L) and TsOH/H2O (2.304 kg, 12.11 mol), and the mixture was heated to 35-45° C. to dissolve. The acid solution was fed into the isoxazole batch with further distilling, maintaining a constant volume of 25 L. An additional 20 L of EtOAc was distilled to azeotropically dry the mixture. A slurry began to form, and it continued to thicken on addition and concentration. The final KF was 400 ppm water. The batch was heated to 60° C. and allowed to slowly cool to ambient temperature overnight.
Name
Quantity
20 L
Type
reactant
Reaction Step One
Quantity
2.304 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCOC(C)=O.[CH3:7][C:8]1[CH:9]=[CH:10][C:11](S(O)(=O)=O)=[CH:12][CH:13]=1.O.[O:19]1C=CC=[N:20]1.[F-].[K+]>O>[O:19]1[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH:7]=[N:20]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20 L
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
2.304 kg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1N=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a constant volume of 25 L
DISTILLATION
Type
DISTILLATION
Details
An additional 20 L of EtOAc was distilled
CUSTOM
Type
CUSTOM
Details
to azeotropically dry the mixture
CUSTOM
Type
CUSTOM
Details
to form
ADDITION
Type
ADDITION
Details
to thicken on addition and concentration
TEMPERATURE
Type
TEMPERATURE
Details
The batch was heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool to ambient temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
O1N=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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